molecular formula C8H18N2 B3300734 3-(2-methylpyrrolidin-1-yl)propan-1-amine CAS No. 904677-81-2

3-(2-methylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B3300734
CAS No.: 904677-81-2
M. Wt: 142.24 g/mol
InChI Key: IIHQYQVGFVPFFI-UHFFFAOYSA-N
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Description

3-(2-Methylpyrrolidin-1-yl)propan-1-amine is a pyrrolidine-derived amine featuring a three-carbon chain linking the pyrrolidine nitrogen to a primary amine group. The 2-methyl substituent on the pyrrolidine ring introduces steric and electronic effects that distinguish it from non-methylated analogs. This compound has been utilized in medicinal chemistry, particularly in the synthesis of histamine H3 receptor inverse agonists like CEP-26401 (irdabisant) . Its structural rigidity and lipophilicity, conferred by the pyrrolidine ring, make it suitable for central nervous system (CNS)-targeting drugs, where blood-brain barrier penetration is critical.

Properties

IUPAC Name

3-(2-methylpyrrolidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQYQVGFVPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299455
Record name 2-Methyl-1-pyrrolidinepropanamine
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Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904677-81-2
Record name 2-Methyl-1-pyrrolidinepropanamine
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Record name 2-Methyl-1-pyrrolidinepropanamine
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Record name 3-(2-methylpyrrolidin-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpyrrolidine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methylpyrrolidin-1-yl)propan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(2-methylpyrrolidin-1-yl)propan-1-amine, highlighting differences in ring systems, substituents, and applications:

Compound Name Core Structure Key Substituents Applications References
3-(Azetidin-1-yl)propan-1-amine Azetidine (4-membered) None Precursor for β-lactam antibiotics; building block for medicinal chemistry
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine Imidazole 2-Methyl group on imidazole Nitroimidazole-based pharmaceuticals (e.g., antiparasitic/antifungal agents)
3-[(2S)-2-Methylpiperidin-1-yl]propan-1-amine Piperidine (6-membered) 2S-Methyl group on piperidine GPCR inhibitors (e.g., IQS-01.01RS for lymphoma treatment)
3-(Pyrrolidin-1-yl)propan-1-amine Pyrrolidine None Intermediate for SMYD2 inhibitors (e.g., LLY-507)
3-(2-Chlorophenoxy)propan-1-amine Phenoxy 2-Chlorophenoxy group Antiplasmodial agents targeting resistant P. falciparum strains
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine Pyrazole 1-Methyl group on pyrazole Research applications (physicochemical properties reported)

Structural and Functional Analysis

Ring Size and Conformational Flexibility

  • Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring in this compound offers greater conformational flexibility compared to the four-membered azetidine in 3-(azetidin-1-yl)propan-1-amine. Azetidines are more strained, enhancing reactivity in ring-opening reactions for β-lactam synthesis .
  • Piperidine Derivatives : Six-membered piperidine rings (e.g., 3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine) provide increased steric bulk and altered binding kinetics in GPCR inhibition .

Substituent Effects

  • Methyl Groups: The 2-methyl group on pyrrolidine enhances metabolic stability and lipophilicity compared to non-methylated analogs like 3-(pyrrolidin-1-yl)propan-1-amine .
  • Heteroaromatic Moieties : Imidazole (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine) and pyrazole derivatives introduce aromaticity and hydrogen-bonding capacity, critical for targeting enzymes like nitroimidazole-based antifungals .

Biological Activity

3-(2-Methylpyrrolidin-1-yl)propan-1-amine, also known as MPPA, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 142.25 g/mol
  • SMILES : CC1CCCN1CCCN
  • InChI : InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may modulate signaling pathways related to neurotransmitter release, potentially influencing cognitive functions and mood regulation.

Biological Activity Overview

The biological activity of MPPA can be summarized in the following key areas:

1. Neuropharmacology

MPPA has been studied for its effects on the central nervous system (CNS). It is believed to act as a neuromodulator, with potential implications for treating conditions such as depression and anxiety.

2. Cholinesterase Inhibition

Some studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling which is crucial for memory and learning processes .

3. Interaction with Receptors

MPPA has shown potential in binding with various receptors. Interaction studies indicate that it may modulate the activity of serotonin and dopamine receptors, which are key players in mood regulation and reward pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologyPotential neuromodulatory effects ,
Cholinesterase InhibitionIncreases acetylcholine levels
Receptor InteractionModulates serotonin and dopamine receptor activity

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of MPPA in animal models of neurodegenerative diseases. Results indicated that MPPA administration led to improved cognitive function and reduced neuronal damage, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

MPPA shares structural similarities with other pyrrolidine derivatives. The following table compares MPPA with related compounds:

Compound NameStructural CharacteristicsBiological Activity
3-(1-Methylpyrrolidin-2-yl)propan-1-olSimilar structure with different substitutionModerate AChE inhibition
(R)-2-(1-Methylpyrrolidin-2-yl)ethanolSimilar pyrrolidine structureLimited neuropharmacological effects

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirms regiochemistry and purity (e.g., δ 1.2–1.4 ppm for methyl groups, δ 2.6–3.1 ppm for pyrrolidine protons) .
  • HPLC : Monitors reaction progress and quantifies yield (>95% purity required for pharmacological studies) .

Basic Question: How is the molecular structure of this compound validated?

Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. SHELX software is widely used for refinement, particularly for small molecules .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental data (e.g., Mulliken charges on the amine group) .

Q. Key Structural Features :

  • Planar pyrrolidine ring with a chair conformation.
  • Propylamine chain adopts an extended conformation, enabling receptor binding .

Basic Question: What is the hypothesized mechanism of biological activity for this compound?

Answer:
Structural analogs (e.g., pyridine and pyrrolidine derivatives) suggest interactions with neurotransmitter systems:

  • Dopamine Receptor Modulation : The pyrrolidine moiety mimics endogenous amines, potentially binding to D2-like receptors .
  • Monoamine Oxidase (MAO) Inhibition : Secondary amines in similar compounds show MAO-B selectivity, reducing neurotransmitter degradation .

Q. Experimental Validation :

  • Radioligand binding assays (e.g., competitive displacement with [³H]spiperone) quantify affinity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or structural impurities:

  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess receptor specificity .
  • Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation, which alters effective concentrations .

Case Study : A 2024 study compared radiotracers with similar structures; differences in brain clearance rates were attributed to lipophilicity variations .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Analysis : Compare analogs with modified pyrrolidine (e.g., 2-methyl vs. 3-methyl) or amine chain lengths .
  • Bioisosteric Replacement : Replace the pyrrolidine ring with azetidine (4-membered ring) to enhance rigidity and receptor selectivity .

Q. SAR Table :

DerivativeStructural ChangeBiological EffectReference
3-(1-Methylazetidin-3-yl)propan-1-amineAzetidine replaces pyrrolidineIncreased MAO-B inhibition
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amineImidazole substitutionEnhanced antimicrobial activity

Advanced Question: How can advanced analytical methods improve pharmacokinetic profiling?

Answer:

  • Radiolabeling : Synthesize [¹¹C]- or [¹⁸F]-labeled derivatives for PET imaging to track in vivo distribution .
  • LC-MS/MS : Quantifies plasma and tissue concentrations with nanogram sensitivity .

Example : A 2024 study used [¹⁸F]F-537-Tz for Aβ plaque imaging, highlighting the need for tracers with optimal brain clearance .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • Storage : Keep in airtight containers at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (LD₅₀ > 200 mg/kg in rats) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can researchers ensure reproducibility in synthetic yields?

Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to model variables (e.g., temperature, solvent polarity) .
  • Catalyst Screening : Test Pd/C vs. Raney nickel for reductive amination efficiency .

Q. Data Reproducibility Checklist :

Standardize reagent purity (≥99%).

Calibrate equipment (e.g., HPLC detectors).

Report yields as averages of ≥3 independent trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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